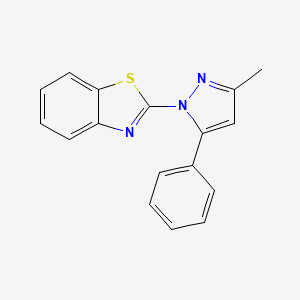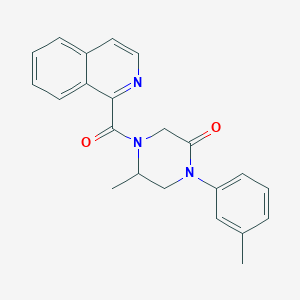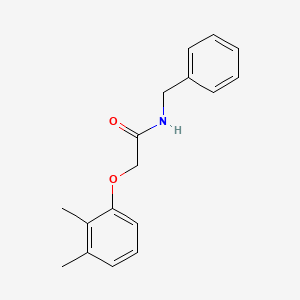![molecular formula C21H23N5O3 B5580190 3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5580190.png)
3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.18008961 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research indicates that derivatives similar to 3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one demonstrate significant antiproliferative effects. For instance, compounds closely related to this chemical structure have shown promising activity against various human cancer cell lines, suggesting potential applications in cancer treatment and research (Mallesha et al., 2012).
Estrogen Receptor Binding Affinity and Molecular Docking
Another area of application is in the study of estrogen receptor binding affinity and molecular docking. Compounds similar to this chemical have been synthesized and evaluated against human breast cancer cell lines. The structure-activity relationship (SAR) analysis from these studies can provide valuable insights for the development of new therapeutic agents (Parveen et al., 2017).
Synthesis of Heterocyclic Compounds
This compound is also relevant in the synthesis of various heterocyclic compounds. Its derivatives have been used as intermediates in the preparation of diverse chemical entities, which could be important for the development of new drugs and materials (Amirnejad et al., 2013).
Development of Anticancer and Pharmacological Agents
Studies have shown that chromene compounds, closely related to the chemical structure of this compound, display potential analgesic and anticonvulsant activities. These findings suggest that such compounds could be beneficial in developing new treatments for cancer and other diseases (Abdelwahab & Fekry, 2022).
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. This includes the synthesis and characterization of novel derivatives with potential applications in combating bacterial and fungal infections (Krishnamurthy et al., 2011).
Propiedades
IUPAC Name |
3-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-22-21-23-14(2)12-18(24-21)25-8-10-26(11-9-25)19(27)16-13-15-6-4-5-7-17(15)29-20(16)28/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCWKTLQXKENFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-ethylbenzylidene)-3-[(4-ethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5580115.png)

![5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5580127.png)

![7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580139.png)

![N-[(E)-(3-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B5580146.png)


![(E)-1-(3,4-dimethoxyphenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)methanimine](/img/structure/B5580169.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5580173.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5580174.png)
![N-({N'-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5580178.png)
![2-{1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5580194.png)
